molecular formula C20H18O5 B192169 Lupiwighteone CAS No. 104691-86-3

Lupiwighteone

Cat. No. B192169
M. Wt: 338.4 g/mol
InChI Key: YGCCASGFIOIXIN-UHFFFAOYSA-N
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Description

Lupiwighteone (Lup) is a natural isoflavone that is widely found in wild-growing plants . It has been reported to have antioxidant, antimicrobial, and anticancer effects .


Synthesis Analysis

The synthesis of Lupiwighteone involves an isoflavonoid-specific prenyltransferase from Lupinus albus, designated as LaPT1 . The enzyme prenylates the isoflavone genistein at the B-ring 3′ position to produce isowighteone .


Molecular Structure Analysis

Lupiwighteone is an isoflavone with a molecular weight of 338.35 and a chemical formula of C20H18O5 .


Chemical Reactions Analysis

The key chemical reaction in the synthesis of Lupiwighteone involves the prenylation of the isoflavone genistein . This reaction is catalyzed by the enzyme LaPT1 .

Scientific Research Applications

Application in Organic Chemistry

Lupiwighteone is a complex isoflavone found in the roots of Yellow Lupin (Lupinus luteus L., cv. Barpine). It is one of six new isoflavones each having a prenyl (3,3-dimethylallyl) or a modified prenyl group at C-6 or C-8 of the isoflavone skeleton .

Method of Application

The isoflavones were isolated from the roots of yellow lupin. The presence of simple isoflavones (genistein and 2′-hydroxygenistein) and complex isoflavones (wighteone, luteone, 2,3-dehydrokievitone, parvisoflavones A and B, and lupinisoflavones A and B) in the yellow lupin roots has also been confirmed .

Results

The isolation and identification of these isoflavones contribute to the understanding of the chemical composition of yellow lupin roots .

Application in Antifungal Research

Lupiwighteone, along with two other isoflavones, was isolated from the stem of Ficus tikoua Bur. due to its antifungal properties .

Method of Application

The isoflavones were isolated from the ethyl acetate extract of the stem of Ficus tikoua Bur. by bioassay-guided fractionation .

Results

The antifungal activities of Lupiwighteone against Phytophthora infestans were evaluated, and it showed significant antifungal activity with an IC50 value of 90.365 μg·mL−1 .

Application in Cancer Research

Lupiwighteone has been found to induce cytotoxic, apoptotic, and antiangiogenic activities in DU-145 prostate cancer cells .

Results

The results or outcomes obtained from this research are not detailed in the available resources .

Safety And Hazards

Lupiwighteone is described as toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes .

Future Directions

While Lupiwighteone has shown promising anticancer and antiangiogenesis potential, more research is needed to fully understand its mechanisms and potential therapeutic applications .

properties

IUPAC Name

5,7-dihydroxy-3-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-11(2)3-8-14-16(22)9-17(23)18-19(24)15(10-25-20(14)18)12-4-6-13(21)7-5-12/h3-7,9-10,21-23H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCCASGFIOIXIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=CO2)C3=CC=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601132953
Record name 5,7-Dihydroxy-3-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601132953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lupiwighteone

CAS RN

104691-86-3
Record name 5,7-Dihydroxy-3-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104691-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dihydroxy-3-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601132953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lupiwighteone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5W46B3BUM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Lupiwighteone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038902
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
362
Citations
YS Won, KI Seo - Food and Chemical Toxicology, 2020 - Elsevier
… Lupiwighteone has anticancer effects in … of lupiwighteone effects on human breast cancer cells are not as well known. In the present study, we investigated the effects of lupiwighteone …
Number of citations: 29 www.sciencedirect.com
J Ren, J Yang, Y Xu, Q Huang, M Yang, K Hu - Biomedicine & …, 2015 - Elsevier
Lupiwighteone (Lup) is a kind of natural isoflavone, but its pharmacological effect and active mechanism are rarely reported. This study aimed to investigate the anticancer and cancer …
Number of citations: 11 www.sciencedirect.com
J Ren, Q Huang, Y Xu, M Yang, J Yang… - Anti-cancer …, 2015 - ingentaconnect.com
Isoflavones constitute a large series of compounds found in many plants. They make up an important part of the diet and have a broad spectrum of biological activities such as cytotoxic …
Number of citations: 9 www.ingentaconnect.com
N Al-Maharik, NP Botting - Tetrahedron, 2003 - Elsevier
The lanthanide catalysed para-Claisen–Cope rearrangement has been used as the key step in a short synthesis of the prenylated isoflavone, lupiwighteone. The Mitsunobu reaction …
Number of citations: 59 www.sciencedirect.com
M Tsukayama, H Li, M Nishiuchi… - Journal of Chemical …, 1998 - pubs.rsc.org
… The 1H NMR and UV spectral data for 2 were identical with those of natural lupiwighteone hydrate. On the basis of these results, the structure of natural lupiwighteone hydrate was …
Number of citations: 10 pubs.rsc.org
H Hayashi, M Yasuma, N Hiraoka, Y Ikeshiro… - Phytochemistry, 1996 - Elsevier
… on the west coast of Anatolia, whereas lupiwighteone was found only in the leaves of G. … could be classified into two types according to the occurrence of lupiwighteone in the leaf. …
Number of citations: 45 www.sciencedirect.com
E SEZIK, G HONDAŞ, M TABATAS - 1996 - researchgate.net
… on the west coast of Anatolia, whereas lupiwighteone was found only in the leaves of G. … could be classified into two types according to the occurrence of lupiwighteone in the leaf. …
Number of citations: 0 www.researchgate.net
Y Hashidoko, S Tahara, J Mizutani - Agricultural and biological …, 1986 - jstage.jst.go.jp
Six newisoflavones each having a prenyl (3, 3-dimethylallyl) or a modified prenyl group at C-6 or C-8of the isoflavone skeleton, lupiwighteone [5, 7, 4/-trihydroxy-8-(3, 3-dimethylallyl) …
Number of citations: 65 www.jstage.jst.go.jp
S Subramanyan, D Selvakumar… - Journal of Drug …, 2021 - journals.lww.com
… , daidzein, prunetin, lupiwighteone, afrormosin, erypoegin K, genistein, sterols β-sitosterol and stigmasterol and a monosaccharide D-mannitol. Erypoegin K, lupiwighteone, and D-…
Number of citations: 1 journals.lww.com
T Hakamatsuka, Y Ebizuka, U Sankawa - Phytochemistry, 1991 - Elsevier
… with two known isoflavonoids, 8prenylgenistein(lupiwighteone) and tuberosin, from CuCl, … and 8-prenylgenistein (lupiwighteone) could not be tested because of their low yields, they …
Number of citations: 42 www.sciencedirect.com

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